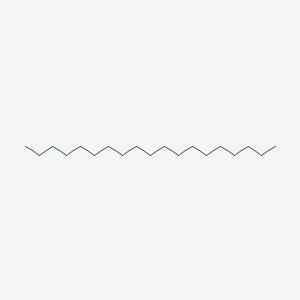

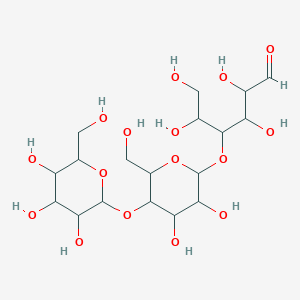

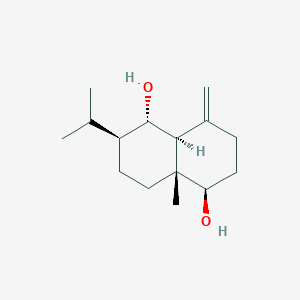

![molecular formula C60H60O12 B133443 4-Methyl-1-acetoxycalix[6]arene CAS No. 141137-71-5](/img/structure/B133443.png)

4-Methyl-1-acetoxycalix[6]arene

Overview

Description

4-Methyl-1-acetoxycalix6arene is a derivative of calixarenes, a class of macrocyclic compounds known for their ability to form host-guest complexes. This compound is particularly noted for its application in nanotechnology and materials science due to its unique structural properties and high stability .

Mechanism of Action

Target of Action

The primary target of 4-Methyl-1-acetoxycalix6arene (MAC) is the complementary metal–oxide–semiconductor (CMOS) gate . It acts as a negative resist in the gate processing of CMOS, which is a crucial component in modern digital circuitry .

Mode of Action

MAC interacts with its target by providing a negative resist that can withstand enhanced etching with fluorine plasmas . This interaction results in a change in the CMOS gate, allowing for the creation of gate lengths from 10 to 30 nm, which are beyond the reproducible limits of chemically amplified negative resists .

Biochemical Pathways

The etching process is a critical step in the fabrication of CMOS gates, and MAC’s ability to withstand enhanced etching allows for more precise and efficient fabrication .

Pharmacokinetics

Its impact on bioavailability is evident in its application in cmos gate processing, where it demonstrates high resolution and etch resistance .

Result of Action

The result of MAC’s action is the creation of high-resolution CMOS gates with lengths from 10 to 30 nm . This is achieved through MAC’s ability to withstand enhanced etching, which allows for precise and efficient fabrication of CMOS gates .

Action Environment

The action of MAC is influenced by various environmental factors. For instance, the etching process in which MAC is used requires a specific environment that includes the presence of fluorine plasmas . Additionally, the sensitivity of MAC is a factor that can influence its efficacy and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1-acetoxycalix6arene typically involves the acetylation of 4-methylcalix6arene. The process begins with the preparation of 4-methylcalix6arene, which is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the laboratory procedures with scale-up modifications to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1-acetoxycalix6arene undergoes various chemical reactions, including:

Substitution Reactions: The acetoxy groups can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or reduced to form alkanes.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include halides and nucleophiles, with reactions typically carried out in polar solvents.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products:

Substitution Products: Various substituted calixarenes depending on the nucleophile used.

Oxidation Products: Carboxylic acids and ketones.

Reduction Products: Alkanes and alcohols.

Scientific Research Applications

4-Methyl-1-acetoxycalix6arene has a wide range of applications in scientific research:

Chemistry: Used as a molecular scaffold for the synthesis of complex molecules and as a host in host-guest chemistry.

Biology: Investigated for its potential in drug delivery systems due to its ability to encapsulate small molecules.

Medicine: Explored for its use in diagnostic imaging and as a potential therapeutic agent.

Industry: Utilized in the fabrication of nanometer magnetic particles and as a resist material in semiconductor manufacturing

Comparison with Similar Compounds

- 4-Methylcalix6arene: The parent compound without acetoxy groups.

- 4-Methyl-1-hydroxycalix6arene: A derivative with hydroxyl groups instead of acetoxy groups.

- 4-Methyl-1-ethoxycalix 6arene: A derivative with ethoxy groups .

Uniqueness: 4-Methyl-1-acetoxycalix6arene is unique due to its enhanced stability and ability to form strong host-guest complexes compared to its non-acetylated counterparts. The acetoxy groups provide additional sites for chemical modification, making it a versatile compound for various applications .

Properties

IUPAC Name |

(38,39,40,41,42-pentaacetyloxy-5,11,17,23,29,35-hexamethyl-37-heptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(36),3,5,7(42),9,11,13(41),15,17,19(40),21(39),22,24,27(38),28,30,33(37),34-octadecaenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H60O12/c1-31-13-43-25-45-15-32(2)17-47(56(45)68-38(8)62)27-49-19-34(4)21-51(58(49)70-40(10)64)29-53-23-36(6)24-54(60(53)72-42(12)66)30-52-22-35(5)20-50(59(52)71-41(11)65)28-48-18-33(3)16-46(57(48)69-39(9)63)26-44(14-31)55(43)67-37(7)61/h13-24H,25-30H2,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOWRSSJEXBSVJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)CC3=CC(=CC(=C3OC(=O)C)CC4=CC(=CC(=C4OC(=O)C)CC5=CC(=CC(=C5OC(=O)C)CC6=C(C(=CC(=C6)C)CC7=C(C(=CC(=C7)C)C2)OC(=O)C)OC(=O)C)C)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H60O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376196 | |

| Record name | 4-Methyl-1-acetoxycalix[6]arene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

973.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141137-71-5 | |

| Record name | 4-Methyl-1-acetoxycalix[6]arene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 4-Methyl-1-acetoxycalix[6]arene suitable for next-generation semiconductor fabrication?

A1: Shrinking gate lengths in transistors necessitate resists capable of producing ultra-fine patterns while withstanding harsh etching conditions. MAC exhibits several advantageous properties []:

Q2: What are the limitations of this compound in this application, and how can they be addressed?

A2: While promising, MAC suffers from low sensitivity, demanding long exposure times that hinder manufacturing efficiency []. Researchers are exploring the use of UVN (ultraviolet negative resist) in conjunction with MAC to enhance its sensitivity and accelerate the lithographic process.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

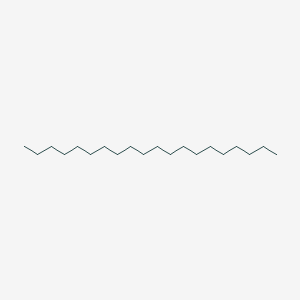

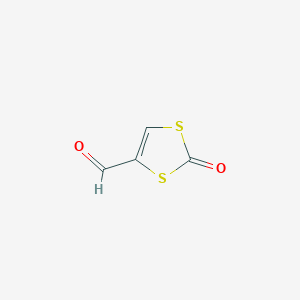

![[4-(1H-1,2,4-Triazol-1-yl)phenyl]methanol](/img/structure/B133363.png)

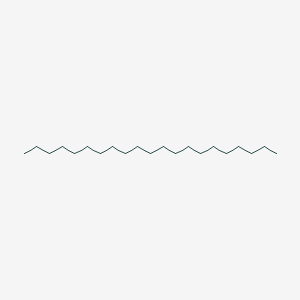

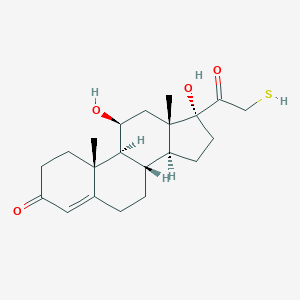

![Spiro[3H-cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolane] 19-Norpregn-5-en-20-yn-3-one deriv.](/img/structure/B133379.png)

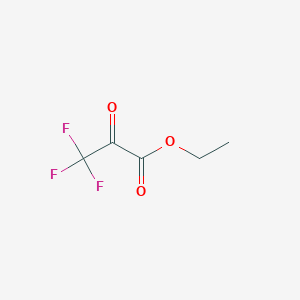

![[1-Amino-2-(1h-imidazol-5-yl)ethyl]phosphonic acid](/img/structure/B133389.png)